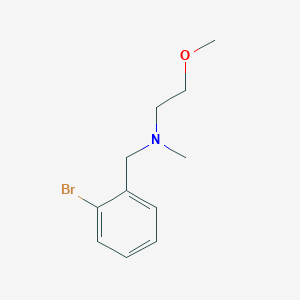![molecular formula C20H25N3O3 B3082146 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid CAS No. 1119452-23-1](/img/structure/B3082146.png)
4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Descripción general
Descripción
4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid, or 4-MMPQ, is an organic compound belonging to the quinoline family. It is a white, crystalline solid that has been used in various scientific research applications, such as drug discovery and development, medicinal chemistry, and biochemistry. 4-MMPQ is synthesized from the reaction of 4-methylpiperidine, 4-methylquinoline, and 4-oxobutanoic acid in a two-step process.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Diagnosis
A study synthesized a novel fluorescent probe, structurally related to 4-{[4-Methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid, for detecting β-amyloids. This compound demonstrated high binding affinities to Aβ(1–40) aggregates in vitro, suggesting its potential in Alzheimer’s disease molecular diagnosis (Fa et al., 2015).
Antimicrobial Agents
Another research explored the antimicrobial potential of novel pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally akin to this compound. The synthesized compounds exhibited notable antibacterial and antifungal activities (Holla et al., 2006).
Green Chemistry in Synthesis
A study utilizing nanocrystalline titania-based sulfonic acid for the synthesis of related compounds emphasized eco-friendly approaches in chemical synthesis. This highlights the compound's relevance in sustainable chemistry practices (Murugesan et al., 2016).
Molecular Docking and Structural Analysis
Research on similar butanoic acid derivatives through molecular docking and structural studies revealed potential biological activities and implications in pharmacology (Vanasundari et al., 2018).
Novel Synthetic Methods
Various studies have focused on novel synthetic methods and characterizations of related compounds, shedding light on the diverse chemical synthesis techniques applicable to such structures (Luo et al., 2018).
Propiedades
IUPAC Name |
4-[[4-methyl-2-(4-methylpiperidin-1-yl)quinolin-6-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-13-7-9-23(10-8-13)18-11-14(2)16-12-15(3-4-17(16)22-18)21-19(24)5-6-20(25)26/h3-4,11-13H,5-10H2,1-2H3,(H,21,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSSUNJRVMZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B3082075.png)
![5-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-2-furoic acid](/img/structure/B3082094.png)
![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)
![2,3-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082098.png)
![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)
![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3082119.png)


![3-{[6-(3-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082123.png)
![3-{[6-(4-Methylphenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082133.png)
![4-{[4-(4-Ethylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B3082136.png)

![4-{[6-(4-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B3082154.png)
